molecular formula C19H31NO B577480 (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine CAS No. 14614-11-0

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine

Cat. No.: B577480
CAS No.: 14614-11-0
M. Wt: 289.463
InChI Key: IKBAVEHNEGVEOS-YWVQASEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine is a steroidal compound with the molecular formula C19H31NO It is an oxime derivative of 5alpha-androstan-2-one, a type of androstane steroid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine typically involves the reaction of 5alpha-androstan-2-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction is carried out under reflux conditions in an alcoholic solvent, usually ethanol . The reaction can be represented as follows:

5alpha-Androstan-2-one+NH2OHHCl5alpha-Androstan-2-one oxime+HCl\text{5alpha-Androstan-2-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 5alpha-Androstan-2-one+NH2​OH⋅HCl→5alpha-Androstan-2-one oxime+HCl

Industrial Production Methods: Industrial production methods for oximes, including this compound, often employ solvent-free grinding techniques. For example, carbonyl compounds can be converted into oximes by grinding with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) at room temperature . This method is environmentally friendly and efficient.

Chemical Reactions Analysis

Types of Reactions: (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The oxime can be hydrolyzed back to the parent ketone under acidic conditions.

    Substitution: The oxime group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Reduction: LiAlH4 in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid (HCl) under reflux.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Reduction: 5alpha-Androstan-2-amine.

    Hydrolysis: 5alpha-Androstan-2-one.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, potentially influencing various biological processes . The exact molecular targets and pathways are still under investigation, but it is believed to interact with androgen receptors and other steroid-related pathways .

Comparison with Similar Compounds

Comparison: (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

14614-11-0

Molecular Formula

C19H31NO

Molecular Weight

289.463

IUPAC Name

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine

InChI

InChI=1S/C19H31NO/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20-21)12-19(13,2)17(15)9-11-18/h13,15-17,21H,3-12H2,1-2H3/b20-14-/t13-,15+,16+,17+,18+,19+/m1/s1

InChI Key

IKBAVEHNEGVEOS-YWVQASEUSA-N

SMILES

CC12CCCC1C3CCC4CCC(=NO)CC4(C3CC2)C

Synonyms

5α-Androstan-2-one oxime

Origin of Product

United States

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